molecular formula C24H26N4O8S4 B15151311 2-(1,3-Dioxoisoindol-2-YL)-N-[2-({2-[2-(1,3-dioxoisoindol-2-YL)ethanesulfonamido]ethyl}disulfanyl)ethyl]ethanesulfonamide

2-(1,3-Dioxoisoindol-2-YL)-N-[2-({2-[2-(1,3-dioxoisoindol-2-YL)ethanesulfonamido]ethyl}disulfanyl)ethyl]ethanesulfonamide

Cat. No.: B15151311
M. Wt: 626.8 g/mol
InChI Key: VJSXYMSOIVDFCI-UHFFFAOYSA-N
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Description

2-(1,3-Dioxoisoindol-2-YL)-N-[2-({2-[2-(1,3-dioxoisoindol-2-YL)ethanesulfonamido]ethyl}disulfanyl)ethyl]ethanesulfonamide is a complex organic compound characterized by the presence of multiple functional groups, including isoindoline-1,3-dione and ethanesulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxoisoindol-2-YL)-N-[2-({2-[2-(1,3-dioxoisoindol-2-YL)ethanesulfonamido]ethyl}disulfanyl)ethyl]ethanesulfonamide typically involves multi-step organic reactions The initial step often includes the formation of the isoindoline-1,3-dione core through the reaction of phthalic anhydride with primary amines

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxoisoindol-2-YL)-N-[2-({2-[2-(1,3-dioxoisoindol-2-YL)ethanesulfonamido]ethyl}disulfanyl)ethyl]ethanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The disulfide linkages can be oxidized to form sulfonic acids.

    Reduction: The disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol (DTT).

    Substitution: The ethanesulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.

Major Products

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of thiols.

    Substitution: Formation of substituted ethanesulfonamide derivatives.

Scientific Research Applications

2-(1,3-Dioxoisoindol-2-YL)-N-[2-({2-[2-(1,3-dioxoisoindol-2-YL)ethanesulfonamido]ethyl}disulfanyl)ethyl]ethanesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to form disulfide bonds.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxoisoindol-2-YL)-N-[2-({2-[2-(1,3-dioxoisoindol-2-YL)ethanesulfonamido]ethyl}disulfanyl)ethyl]ethanesulfonamide involves its interaction with molecular targets through the formation and cleavage of disulfide bonds. This compound can modulate the activity of proteins by forming covalent bonds with cysteine residues, thereby affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Dioxoisoindol-2-YL)-N-[2-({2-[2-(1,3-dioxoisoindol-2-YL)ethanesulfonamido]ethyl}disulfanyl)ethyl]ethanesulfonamide is unique due to its dual isoindoline-1,3-dione and ethanesulfonamide functionalities, which allow it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H26N4O8S4

Molecular Weight

626.8 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[2-[2-[2-(1,3-dioxoisoindol-2-yl)ethylsulfonylamino]ethyldisulfanyl]ethyl]ethanesulfonamide

InChI

InChI=1S/C24H26N4O8S4/c29-21-17-5-1-2-6-18(17)22(30)27(21)11-15-39(33,34)25-9-13-37-38-14-10-26-40(35,36)16-12-28-23(31)19-7-3-4-8-20(19)24(28)32/h1-8,25-26H,9-16H2

InChI Key

VJSXYMSOIVDFCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCS(=O)(=O)NCCSSCCNS(=O)(=O)CCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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